Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,17-18H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUWOHBXBPOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate typically involves the esterification of 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other phenolic esters and hydroxyphenyl derivatives isolated from microbial secondary metabolites. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivity data from published studies.
Structural Comparison
Bioactivity Comparison
Key Observations
Cytotoxic Potential: Emodin (Compound 5), a structurally distinct anthraquinone from the same study, demonstrates weak antitumor activity against P388 cells (IC₅₀ = 50 μM), highlighting that phenolic esters may require specific substituents (e.g., quinone moieties) for cytotoxicity .
Biological Activity
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate (CAS: 63898-00-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₆O₄
- Molar Mass : 272.3 g/mol
- Structural Characteristics : The compound features a benzoate moiety with hydroxyl and ethyl groups that contribute to its biological activity.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's hydroxyl groups enable it to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby modulating inflammatory responses.
The biological activity of this compound is primarily mediated through several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced synthesis of pro-inflammatory mediators.
- Cell Membrane Interaction : Its lipophilic nature enables interaction with cell membranes, affecting membrane fluidity and permeability, which can disrupt microbial integrity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antioxidant Activity Assessment : In vitro assays revealed that the compound showed a strong capacity to reduce oxidative stress markers in cultured cells, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
- Anti-inflammatory Studies : Experimental models of inflammation have shown that treatment with this compound resulted in decreased levels of inflammatory cytokines and improved clinical symptoms in animal models.
Data Summary Table
Q & A
Q. What are the established synthetic routes for Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves esterification or transesterification reactions. For example, analogous benzoate derivatives are synthesized via condensation of substituted benzoyl chlorides with phenolic precursors under basic conditions (e.g., diisopropyl ethylamine) . Optimization strategies include:
- Catalyst selection : Use of palladium on carbon (Pd/C) for debenzylation steps to preserve phenolic hydroxyl groups .
- Temperature control : Maintaining 0–5°C during exothermic acyl chloride reactions to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) for isolating high-purity crystals .
- Yield improvement : Stoichiometric excess of methylating agents (e.g., methyl iodide) in anhydrous dimethylformamide (DMF) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies phenolic protons (δ 9–10 ppm) and methyl ester groups (δ 3.8–4.0 ppm). 13C NMR confirms carbonyl (C=O) at ~168–170 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.35) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the 4-hydroxyphenylethyl substituent and confirms dihedral angles between aromatic rings .
Q. How does the phenolic hydroxyl group influence the compound’s stability under various pH conditions, and what stabilization strategies are recommended?
Methodological Answer: The phenolic hydroxyl group is prone to oxidation at neutral-to-alkaline pH. Stabilization methods include:
- Buffered solutions : Use phosphate buffer (pH 6–7) to reduce deprotonation and oxidative degradation .
- Antioxidants : Add 0.1% ascorbic acid or nitrogen purging to minimize radical formation .
- Storage : Lyophilized storage at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the bioactive conformations of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries and electron density maps for hydrogen bonding sites (e.g., hydroxyl and ester groups) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing RMSD and binding free energies .
- Validation : Compare computational results with crystallographic data (e.g., bond lengths < 0.01 Å deviation) .
Q. How do electronic and steric effects of substituents on the benzoate ring affect reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
- Steric effects : Bulky 4-hydroxyphenylethyl groups hinder access to the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Kinetic studies : Monitor reaction progress via HPLC to quantify substituent-dependent rate constants (kobs) .
Q. What mechanistic insights explain contradictory antioxidant activity results across DPPH vs. ORAC assays?
Methodological Answer:
- DPPH assay : Measures hydrogen atom transfer (HAT) but is confounded by steric hindrance from the 4-hydroxyphenylethyl group, reducing radical scavenging efficiency .
- ORAC assay : Detects peroxyl radical scavenging via electron transfer (ET), favored by the compound’s conjugated π-system .
- Resolution : Normalize activity to molar extinction coefficients and validate with electron paramagnetic resonance (EPR) .
Q. How can isotopic labeling strategies track metabolic pathways in pharmacokinetic studies?
Methodological Answer:
- 13C/14C labeling : Introduce isotopes at the methyl ester or hydroxyphenyl group via modified synthetic routes (e.g., using labeled methyl iodide) .
- LC-MS/MS analysis : Quantify labeled metabolites (e.g., hydrolyzed benzoic acid derivatives) in plasma or urine .
- Tissue distribution : Autoradiography or PET imaging to map accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
